molecular formula C23H20ClN5O2S B2857228 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 1223995-36-5

2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No.: B2857228
CAS No.: 1223995-36-5
M. Wt: 465.96
InChI Key: KUGBCCVESCRVFW-UHFFFAOYSA-N
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Description

2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a synthetic organic compound. It features a complex structure with multiple functional groups, including a triazolopyridazine core, a chlorobenzylthio group, and an indanylacetamide moiety. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the formation of the triazolopyridazine core, introduction of the chlorobenzylthio group, and attachment of the indanylacetamide moiety. Each step would require specific reagents and conditions, such as:

    Formation of the triazolopyridazine core: This might involve cyclization reactions using hydrazine derivatives and appropriate pyridazine precursors.

    Introduction of the chlorobenzylthio group: This could be achieved through nucleophilic substitution reactions, where a chlorobenzyl halide reacts with a thiol group.

    Attachment of the indanylacetamide moiety: This step might involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing conditions for yield and purity. This might involve continuous flow chemistry or other advanced techniques to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom or the indanyl ring.

    Reduction: Reduction reactions could target the carbonyl groups or the triazolopyridazine core.

    Substitution: Various substitution reactions could occur, especially at the chlorobenzylthio group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, it could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide: Similar compounds might include other triazolopyridazine derivatives or compounds with similar functional groups.

Uniqueness

This compound’s uniqueness might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O2S/c24-18-7-4-15(5-8-18)14-32-22-11-10-20-26-28(23(31)29(20)27-22)13-21(30)25-19-9-6-16-2-1-3-17(16)12-19/h4-12H,1-3,13-14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGBCCVESCRVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C(=O)N4C(=N3)C=CC(=N4)SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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